3(4H)-Quinazolineacetic acid, 6-iodo-2-methyl-4-oxo-, ethyl ester
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Overview
Description
3(4H)-Quinazolineacetic acid, 6-iodo-2-methyl-4-oxo-, ethyl ester is a complex organic compound with significant potential in various scientific fields. This compound belongs to the quinazoline family, which is known for its diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3(4H)-Quinazolineacetic acid, 6-iodo-2-methyl-4-oxo-, ethyl ester typically involves the reaction of 6-iodo-2-methyl-4-oxo-4H-quinazoline with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
3(4H)-Quinazolineacetic acid, 6-iodo-2-methyl-4-oxo-, ethyl ester undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form quinazoline N-oxides or reduction to form dihydroquinazolines.
Condensation Reactions: It can participate in condensation reactions with aldehydes and ketones to form imines and enamines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar solvents like DMF or DMSO at elevated temperatures.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride are used under mild conditions.
Condensation Reactions: Catalysts such as p-toluenesulfonic acid or Lewis acids are employed in these reactions.
Major Products Formed
Substitution Reactions: Formation of substituted quinazoline derivatives.
Oxidation and Reduction: Formation of quinazoline N-oxides and dihydroquinazolines.
Condensation Reactions: Formation of imines and enamines.
Scientific Research Applications
3(4H)-Quinazolineacetic acid, 6-iodo-2-methyl-4-oxo-, ethyl ester has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and bacterial infections.
Mechanism of Action
The mechanism of action of 3(4H)-Quinazolineacetic acid, 6-iodo-2-methyl-4-oxo-, ethyl ester involves its interaction with specific molecular targets. It can inhibit enzymes such as tyrosine kinases, which play a crucial role in cell signaling pathways. By inhibiting these enzymes, the compound can disrupt the proliferation of cancer cells and exhibit antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
- 4-(6-Iodo-2-methyl-4-oxo-3(4H)-quinazolinyl)benzoate
- 3-(6-Iodo-2-methyl-4-oxo-4H-quinazolin-3-yl)-benzoic acid ethyl ester
Uniqueness
Compared to similar compounds, 3(4H)-Quinazolineacetic acid, 6-iodo-2-methyl-4-oxo-, ethyl ester exhibits unique properties due to the presence of the acetic acid ester group. This functional group enhances its reactivity and allows for the formation of a wide range of derivatives. Additionally, the iodine atom provides a site for further functionalization, making it a versatile compound for various applications .
Properties
CAS No. |
40889-49-4 |
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Molecular Formula |
C13H13IN2O3 |
Molecular Weight |
372.16 g/mol |
IUPAC Name |
ethyl 2-(6-iodo-2-methyl-4-oxoquinazolin-3-yl)acetate |
InChI |
InChI=1S/C13H13IN2O3/c1-3-19-12(17)7-16-8(2)15-11-5-4-9(14)6-10(11)13(16)18/h4-6H,3,7H2,1-2H3 |
InChI Key |
NVOSXYMQOSHVGB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN1C(=NC2=C(C1=O)C=C(C=C2)I)C |
Origin of Product |
United States |
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